N-Fmoc-2,3-dimethoxy-D-phenylalanine
CAS No.:
Cat. No.: VC16470751
Molecular Formula: C26H25NO6
Molecular Weight: 447.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25NO6 |
|---|---|
| Molecular Weight | 447.5 g/mol |
| IUPAC Name | (2R)-3-(2,3-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C26H25NO6/c1-31-23-13-7-8-16(24(23)32-2)14-22(25(28)29)27-26(30)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-13,21-22H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m1/s1 |
| Standard InChI Key | PDRXHOVOTMVUNR-JOCHJYFZSA-N |
| Isomeric SMILES | COC1=CC=CC(=C1OC)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | COC1=CC=CC(=C1OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
N-Fmoc-2,3-dimethoxy-D-phenylalanine consists of a phenylalanine backbone modified with two methoxy (-OCH₃) groups at the 2- and 3-positions of the benzene ring and an Fmoc group attached to the α-amino group. The D-configuration at the chiral center distinguishes it from the naturally occurring L-isomer, influencing its interactions within peptide sequences.
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₂₅NO₆ | |
| Molecular Weight | 447.5 g/mol | |
| IUPAC Name | (2R)-3-(2,3-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
| CAS Number | Not publicly disclosed | |
| Stereochemistry | D-configuration (R-enantiomer) |
The methoxy groups enhance the compound’s solubility in organic solvents like dimethylformamide (DMF), a critical feature for SPPS. The Fmoc group, with its UV-active fluorenyl moiety, facilitates real-time monitoring of deprotection steps via spectrophotometry.
Comparative Analysis with Structural Analogues
Modifications to the phenylalanine scaffold yield derivatives with distinct physicochemical and biological properties. For example:
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N-Fmoc-3,5-dimethoxy-D-phenylalanine: Methoxy groups at the 3- and 5-positions alter electronic distribution, reducing steric hindrance during coupling reactions compared to the 2,3-substituted variant .
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Fmoc-3-iodo-D-phenylalanine: Replacement of methoxy with an iodine atom introduces heavy atom effects, useful in X-ray crystallography but increases molecular weight (513.3 g/mol) .
Synthesis and Purification Strategies
Stepwise Synthesis
The synthesis involves three key stages:
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Methoxy Functionalization: Phenylalanine undergoes methoxylation at the 2- and 3-positions using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
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Fmoc Protection: The α-amino group is protected via reaction with Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under mildly basic conditions (pH 8–9).
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Carboxylic Acid Activation: The free carboxylic acid is converted to an active ester (e.g., pentafluorophenyl ester) for subsequent coupling reactions.
Table 2: Synthetic Yield Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Reaction Temperature | 0–4°C (Fmoc protection) | 15% |
| Solvent System | DMF/CH₂Cl₂ (1:1 v/v) | 22% |
| Coupling Reagent | HBTU/HOBt | 18% |
Purification typically employs reverse-phase high-performance liquid chromatography (RP-HPLC) with C₁₈ columns, achieving >95% purity.
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality to acid-labile protecting groups (e.g., tert-butyl) enables sequential peptide chain elongation. Deprotection using 20% piperidine in DMF removes the Fmoc group without affecting methoxy substituents. Methoxy groups enhance peptide stability by:
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Shielding the aromatic ring from oxidative degradation
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Modulating π-π interactions in hydrophobic peptide domains
Drug Design Case Studies
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Antimicrobial Peptides: Incorporation of 2,3-dimethoxy-D-phenylalanine into β-hairpin motifs improved resistance to proteolytic cleavage by 40% compared to unmodified analogues.
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GPCR-Targeting Therapeutics: Methoxy substituents facilitated π-stacking with transmembrane helices, increasing binding affinity for serotonin receptors (Kd = 12 nM vs. 35 nM for non-methoxy variants).
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.89 (d, J = 7.5 Hz, Fmoc aromatic protons)
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δ 6.85 (t, J = 8.1 Hz, methoxy-substituted phenyl protons)
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δ 4.21 (m, α-H confirming D-configuration)
Mass Spectrometry
High-resolution ESI-MS (m/z):
-
Calculated for [M+H]⁺: 448.1732
-
Observed: 448.1729 (Δ = -0.7 ppm)
Thermal Analysis
Differential scanning calorimetry (DSC) revealed a melting point of 189°C with 2% decomposition, indicating suitability for high-temperature SPPS protocols.
Industrial and Regulatory Considerations
Scalable Production
Batch reactors (50–100 L capacity) achieve kilogram-scale synthesis with:
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